(2R,5R)-5-methylpyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5R)-5-methylpyrrolidine-2-carboxylic acid is a chiral amino acid derivative It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-5-methylpyrrolidine-2-carboxylic acid can be achieved through several methods. One common approach involves the stereoselective hydrogenation of a suitable precursor. For instance, the compound can be synthesized from sorbic acid through an eight-step sequence, with the key step being the stereospecific intramolecular Diels-Alder reaction of the acylnitroso derivative of N-sorbyl-L-proline .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-5-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can undergo substitution reactions, particularly at the α-carbon position.
Common Reagents and Conditions
Common reagents used in these reactions include halohydrocarbons for substitution reactions, and oxidizing or reducing agents such as sodium borohydride or lithium aluminum hydride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, α-substitution reactions with halohydrocarbons can lead to the formation of α,α-disubstituted non-proteinogenic α-amino acids .
Scientific Research Applications
(2R,5R)-5-methylpyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme catalysis and protein engineering.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: The compound is used in the production of materials with specific stereochemical properties.
Mechanism of Action
The mechanism of action of (2R,5R)-5-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a chiral auxiliary in asymmetric synthesis, directing the stereochemistry of the reaction products. The compound’s unique stereochemistry allows it to interact selectively with enzymes and other biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R,5R)-5-methylpyrrolidine-2-carboxylic acid include other chiral amino acids and their derivatives, such as:
- (2R,5R)-2-amino-5-hydroxyhexanoic acid
- (2R,5R)-2,5-diethylphospholano benzene
Uniqueness
What sets this compound apart from these similar compounds is its specific stereochemistry and the resulting unique properties
Properties
Molecular Formula |
C6H11NO2 |
---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(2R,5R)-5-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-4-2-3-5(7-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m1/s1 |
InChI Key |
YNSYWEFVEIFJPZ-RFZPGFLSSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H](N1)C(=O)O |
Canonical SMILES |
CC1CCC(N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.